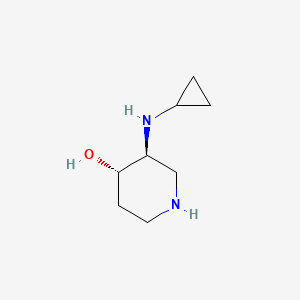
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of the cyclopropylamino group and the hydroxyl group in the piperidine ring makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol typically involves the following steps:
Cyclopropylamine Addition: The starting material, a piperidine derivative, undergoes nucleophilic addition with cyclopropylamine under controlled conditions.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopropylamino group to a different amine.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: N-substituted piperidines.
Scientific Research Applications
Chemistry
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on the central nervous system, cardiovascular system, or as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The cyclopropylamino group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(Cyclopropylamino)piperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.
(3S,4S)-3-(Cyclopropylamino)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring.
(3S,4S)-3-(Cyclopropylamino)morpholine: Contains an oxygen atom in the ring, altering its reactivity and interactions.
Uniqueness
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is unique due to the presence of both the cyclopropylamino group and the hydroxyl group in the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S,4S)-3-(cyclopropylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-3-4-9-5-7(8)10-6-1-2-6/h6-11H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
WKNCLQLJVCTFLE-YUMQZZPRSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NC2CC2 |
Canonical SMILES |
C1CC1NC2CNCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
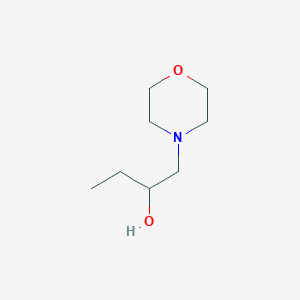
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
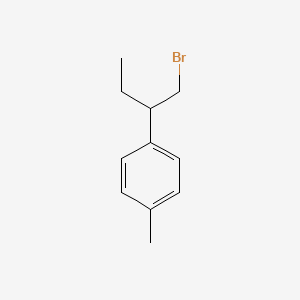
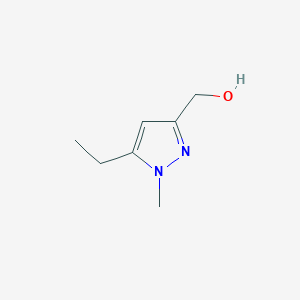
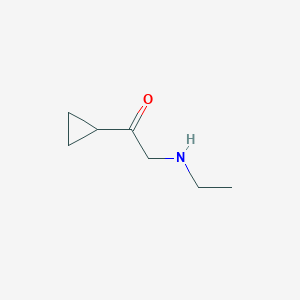
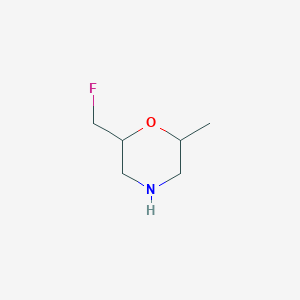
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
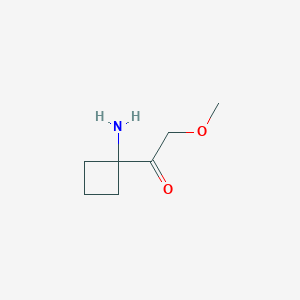
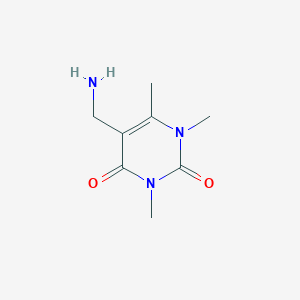
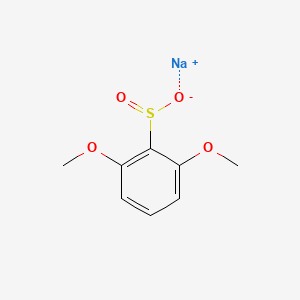
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
